molecular formula C24H27N5O2 B11196795 1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea

1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea

Cat. No.: B11196795
M. Wt: 417.5 g/mol
InChI Key: BYEUTFPCNZWOSI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyridazinyl group, and a piperidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenyl and pyridazinyl intermediates, followed by their coupling with the piperidinyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the pyridazinyl group may produce a dihydropyridazine compound. Substitution reactions can lead to various derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme’s activity by binding to its active site, preventing substrate conversion and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Shares structural similarities with the target compound, featuring a piperidinyl and pyridazinyl group.

    1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: Contains a methoxyphenyl group and a piperidinyl group, similar to the target compound.

Uniqueness

1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]urea

InChI

InChI=1S/C24H27N5O2/c1-17-12-14-29(15-13-17)23-11-10-22(27-28-23)18-4-3-5-20(16-18)26-24(30)25-19-6-8-21(31-2)9-7-19/h3-11,16-17H,12-15H2,1-2H3,(H2,25,26,30)

InChI Key

BYEUTFPCNZWOSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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